molecular formula C16H26BF4ORh- B1357179 Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate CAS No. 207124-65-0

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

Cat. No. B1357179
M. Wt: 424.1 g/mol
InChI Key: RVVSQTPAHKVLPL-DIURZKMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is a rhodium catalyst with the empirical formula C16H24BF4Rh · xH2O . It has a molecular weight of 406.07 (anhydrous basis) . This compound is useful for hydrogenation, isomerization reactions, and is also employed as a precursor for asymmetric hydrogenations . Furthermore, it is used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .


Molecular Structure Analysis

The molecular structure of Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate consists of two cyclooctadiene ligands coordinated to a central rhodium atom, with a tetrafluoroborate counterion . The SMILES string representation of the molecule is [Rh+].FB-(F)F.C1CC=CCCC=C1.C2CC=CCCC=C2 .


Chemical Reactions Analysis

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is useful for hydrogenation and isomerization reactions . It is also employed as a precursor for asymmetric hydrogenations . Furthermore, it is used in the synthesis of cationic COD-Rhodium complexes with phosphine ligands .


Physical And Chemical Properties Analysis

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is an orange to red-brown powder, crystals, or chunks . It has a melting point of 165 °C and is insoluble in water . The compound has a molecular weight of 406.07 (anhydrous basis) .

Scientific Research Applications

Catalytic Activities

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate has been extensively studied for its catalytic properties. For instance, it has been utilized in the exchange of deuterium into various aromatic substrates, demonstrating comparable efficiencies to pre-catalysts in deuterium exchange processes (Ellames et al., 2001). Additionally, this compound has been employed in the synthesis and characterization of cationic rhodium(I) complexes, which exhibited significant catalytic activity in acetophenone hydrosilylation and dimethyl itaconate hydrogenation (Cadierno et al., 2010).

Polymerization and Material Synthesis

The compound is effective in the polymerization of various materials. For example, it has been used as a catalyst for polymerization of 1,5-hexadiyne, contributing to the understanding of the structure and oxidation behavior of the resulting polymer (Cataldo, 1993). It also plays a role in the preparation of poly(1,5‐hexadiyne) films, which have unique properties like metallic lustre and resistance to oxidation (Cataldo, 1993).

Synthesis of Chiral Compounds

In the realm of chiral synthesis, this compound has been instrumental. It has been used in the synthesis of chiral bis(phosphinite) ligands, which in turn have shown significant enantioselectivity in various hydrogenation reactions (Hauptman et al., 1998).

Molecular Complex Formation

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate is also utilized in the formation of molecular complexes. For example, it has been involved in the synthesis of metal polypyrazolylborate complexes, which are stable yellow solids and exhibit interesting chemical properties (King & Bond, 1974). Additionally, it plays a role in creating rhodium complexes with bis(3-tert-butylimidazol-2-ylidene)borate ligand, which have been studied for their crystal structure and bonding configurations (Chen et al., 2015).

Catalysis in Organic Reactions

This compound has shown efficiency in various organic reactions, such as the nickel-catalyzed hydroarylation of alkynes (Shirakawa et al., 2001), and in the synthesis of enantiomerically pure compounds like α-bisabolol (Nemoto et al., 1993).

Safety And Hazards

This compound is classified as a flammable solid and may be corrosive to metals . It can cause eye irritation, skin irritation, and skin sensitization . It may also cause respiratory irritation . Safety precautions include keeping away from heat/sparks/open flames/hot surfaces and avoiding inhalation of dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H12.BF4.H2O.Rh/c2*1-2-4-6-8-7-5-3-1;2-1(3,4)5;;/h2*1-2,7-8H,3-6H2;;1H2;/q;;-1;;/b2*2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVSQTPAHKVLPL-DIURZKMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CC=CCCC=C1.C1CC=CCCC=C1.O.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.O.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26BF4ORh-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583558
Record name (1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

CAS RN

207124-65-0
Record name (1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 2
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 3
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 4
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 5
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate
Reactant of Route 6
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate hydrate

Citations

For This Compound
2
Citations
A Hydrosilylation, M Couplings - 2006 - Citeseer
Silicon has long held a privileged status in organic synthesis. Indeed, the use of silicon protecting groups in the majority of lengthy multi-step natural product syntheses illustrates the …
Number of citations: 2 citeseerx.ist.psu.edu
N Pestre, V Meille, C de Bellefon - Journal of Molecular Catalysis A …, 2006 - Elsevier
The enantiomeric excess (ee) in asymmetric hydrogenation may vary with the concentration of hydrogen dissolved in the liquid phase. This concentration is proportional to hydrogen …
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.